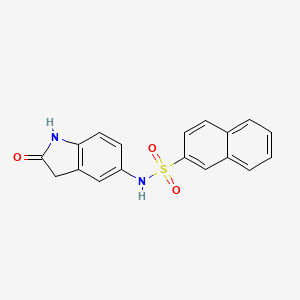

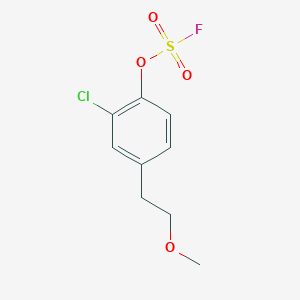

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C9H10ClFO4S and a molecular weight of 268.68. It is used in various industrial and scientific research .

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene often involves complex organic reactions . For instance, the synthesis of polysubstituted benzenes involves planning a sequence of reactions in the right order . Another example is the synthesis of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole through the SuFEx click reaction in a two-chamber reactor .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene or similar compounds can be complex. For instance, the synthesis of (2-methoxyethyl)benzene involves the use of hazardous and polluting chemicals . Another example is the generation of fluorosulfonyl radicals from different precursors for the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications

Organic Synthesis

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene: is a valuable compound in organic synthesis. Its structure allows for the introduction of sulfonyl fluoride groups into organic molecules, which can be pivotal in the development of new chemical entities. This compound can act as a precursor for the generation of fluorosulfonyl radicals, which are instrumental in creating a wide array of sulfonyl fluorides . These sulfonyl fluorides are crucial in various synthesis pathways due to their reactivity and ability to act as electrophiles or leaving groups.

Chemical Biology

In chemical biology, sulfonyl fluorides, derived from compounds like EN300-7493031, serve as important tools for probing protein function. They can selectively modify tyrosine residues in proteins, which is useful for understanding protein interactions and enzyme catalysis. This selective reactivity is leveraged to study biological pathways and can aid in the discovery of new drugs .

Drug Discovery

The sulfonyl fluoride group is increasingly recognized for its potential in drug discovery. Compounds like EN300-7493031 can be used to introduce sulfonyl fluoride groups into small molecules, which can enhance their potency, selectivity, and metabolic stability. This modification can lead to the development of novel therapeutics with improved pharmacological profiles .

Materials Science

In materials science, the sulfonyl fluoride group can be used to modify the surface properties of materials. For instance, polymers or nanoparticles can be functionalized with sulfonyl fluoride groups to alter their interaction with other substances, which is beneficial for creating specialized coatings or targeted drug delivery systems .

Perfumery Chemistry

The methoxyethyl group in EN300-7493031 is structurally similar to compounds used in perfumery chemistry. For example, (2-methoxyethyl) benzene, also known as phenyl ethyl methyl ether, is synthesized using related compounds and is widely used in flavor and fragrance industries. The synthesis process of such perfumery compounds can be optimized using catalysts and green chemistry principles .

Fluorescent Probe Design

Fluorescent probes are essential tools in biomedical research for visualizing and tracking biological processes. The synthesis and characterization techniques used for organic small molecule fluorescent probes can benefit from compounds like EN300-7493031. These compounds can provide the structural framework necessary to develop new probes that can be used in various research applications, including nanotechnology and materials science .

properties

IUPAC Name |

2-chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO4S/c1-14-5-4-7-2-3-9(8(10)6-7)15-16(11,12)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXOWGPXFYLSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)OS(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)

![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)

![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)